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Cesium rubidium chloride

Cat. No.: B084269
CAS No.: 12125-00-7
M. Wt: 289.28 g/mol
InChI Key: ZGANVVAGMVHDBD-UHFFFAOYSA-L
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Description

Contextualization within Mixed Alkali Metal Halide Systems

Mixed alkali metal halide systems are formed by combining two or more different alkali metal halides. acs.org The study of these systems often begins with the analysis of phase diagrams, which map the different solid and liquid phases that exist at various temperatures and compositions. moltensalt.orgnist.gov For instance, the phase diagram of the rubidium chloride-sodium chloride system has been determined using cooling curves to understand the thermodynamic properties of the mixture. cdnsciencepub.com

When two molten alkali metal halides with a common anion, such as cesium chloride and rubidium chloride, are mixed, the resulting system's properties are not merely an average of the individual components. The differing sizes and polarizabilities of the cesium and rubidium cations lead to complex interactions within the crystal lattice. rsc.org These interactions influence the thermodynamic properties of the system, including the energy of mixing. rsc.org The study of such systems extends to vapors and molten states, where association between the different alkali halide molecules can occur. acs.org Research has also delved into the behavior of these salts in aqueous solutions and with other solvents, examining solubility and ionic interactions. iaea.orgoup.comresearchgate.netfrontiersin.org

Significance of Cesium Rubidium Chloride in Advanced Materials Research

This compound, as part of the broader family of cesium-based ternary chlorides, holds considerable significance in the field of advanced materials. One of the most promising areas of application is in the development of scintillators, which are materials that emit light when exposed to ionizing radiation. arxiv.org Cesium-based ternary chlorides are being investigated for their potential to provide a red-shift in the emitted light, which would better match the sensitivity of modern photodetectors like silicon photomultipliers (SiPMs). arxiv.org This could lead to improved performance in applications such as medical imaging and high-energy physics experiments. arxiv.org

Furthermore, compounds like cesium rubidium monochloride (CsRbCl₃) have been identified as having a perovskite crystal structure and are being explored for their potential use in nonlinear optical devices, laser technology, and optical storage media. ontosight.ai The unique optical and physical properties of these materials, which can be tuned by altering the composition and crystal structure, make them attractive for these high-tech applications. ontosight.ai The extraction and separation of rubidium and cesium, often from brines or minerals where they coexist, is a critical area of research to enable the production of these advanced materials. mdpi.combibliotekanauki.plmdpi.com

Fundamental Ionic Interactions in Ternary Alkali Metal Chlorides

The behavior of ternary alkali metal chlorides is governed by fundamental ionic interactions. In a molten mixture of two alkali metal halides with a common anion, the primary energy change upon mixing arises from the differing sizes of the cations. rsc.org This size difference leads to changes in coulombic interactions and, more significantly, polarization of the common anion. rsc.org The smaller cation will have a stronger electric field, leading to greater polarization of the chloride ion compared to the larger cation.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula Cl₂CsRb chemsrc.com
Molecular Weight 289.279 g/mol chemsrc.com
Appearance White, hygroscopic crystals wikipedia.org
Crystal Structure The CsCl-RbCl system forms a continuous solid solution. polymtl.caresearchgate.net The individual components, RbCl and CsCl, have different room temperature structures (NaCl-type for RbCl and CsCl-type for CsCl). wikipedia.orgquora.com
Melting Point Varies with composition. For pure RbCl: 718 °C; for pure CsCl: 645 °C. wikipedia.org
Boiling Point Varies with composition. For pure RbCl: 1,390 °C; for pure CsCl: 1,290 °C. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2CsRb B084269 Cesium rubidium chloride CAS No. 12125-00-7

Properties

IUPAC Name

cesium;rubidium(1+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Cs.Rb/h2*1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGANVVAGMVHDBD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Rb+].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2CsRb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914779
Record name Caesium rubidium chloride (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95860-63-2
Record name Caesium rubidium chloride (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for Cesium Rubidium Chloride

Solution-Based Crystallization Techniques

Solution-based methods are common for preparing mixed alkali halide crystals due to their relative simplicity and control over stoichiometry. These techniques rely on the co-crystallization of cesium chloride (CsCl) and rubidium chloride (RbCl) from a liquid phase.

The preparation of cesium rubidium chloride solid solutions from aqueous media is a straightforward method based on the principle of co-crystallization. This process involves dissolving highly purified cesium chloride and rubidium chloride in desired molar ratios in water. Subsequent evaporation of the solvent allows the mixed salt to crystallize out of the solution researchgate.net. The composition of the resulting crystal is dependent on the initial stoichiometric ratio in the solution and the crystallization kinetics.

Due to the similar chemical properties of cesium and rubidium, their chlorides can form continuous solid solutions acs.org. The process begins with the preparation of a saturated or near-saturated aqueous solution containing both salts. By allowing the solvent to evaporate slowly under controlled temperature conditions, single-phase crystals of (Cs,Rb)Cl can be grown researchgate.net. The solubility of the individual salts in water is a key parameter for this process.

Temperature (°C)Solubility of RbCl ( g/100 mL)Solubility of CsCl ( g/100 mL)
077162.2
2091186.5
100130270.5

This table presents the solubility data for the precursor chlorides in water.

Crystallization from a molten mixture of cesium chloride and rubidium chloride is an effective method for producing homogeneous solid solutions, particularly for applications requiring large, single crystals. This technique involves mixing the high-purity solid chlorides in the desired ratio and heating them in an inert crucible to a temperature above the melting point of both components (melting points: RbCl ≈ 718°C, CsCl ≈ 645°C) to form a uniform liquid phase smith.edu.

The phase diagram of the RbCl-CsCl system shows that these two compounds form a solid solution researchgate.net. Upon slow and controlled cooling of the molten mixture, a solid solution of (Cs,Rb)Cl crystallizes smith.edu. The composition of the solid is governed by the phase diagram and the cooling rate. To ensure a homogeneous distribution of the cations throughout the crystal, the cooling process must be carefully managed. Techniques such as the Bridgman–Stockbarger method or the Czochralski method can be employed for growing large single crystals from the melt smith.edu. This approach is also foundational to purification techniques like zone refining researchgate.netproquest.com.

CompoundMelting Point (°C)Boiling Point (°C)Crystal Structure (Ambient)
Rubidium Chloride (RbCl)7181390NaCl (Rock Salt) wikipedia.org
Cesium Chloride (CsCl)6451290CsCl

This table summarizes key physical properties of the precursor chlorides.

Solid-State Reaction Pathways

Solid-state methods provide an alternative route to synthesizing this compound, avoiding the use of solvents. These methods typically require high temperatures to facilitate the diffusion of ions between the precursor lattices.

A solid solution of (Cs,Rb)Cl can be prepared by the direct reaction of the solid precursor chlorides. In this method, finely powdered, high-purity CsCl and RbCl are intimately mixed in the desired stoichiometric ratio smith.edu. The mixture is then heated to an elevated temperature, below the melting point, for an extended period. At these temperatures, ionic diffusion occurs, allowing the Rb+ and Cs+ cations to migrate and inter-disperse, forming a homogeneous solid solution smith.edu. The efficiency and homogeneity of the final product depend on factors such as particle size, intimacy of mixing, reaction temperature, and duration of heating. This method is advantageous for producing powdered material without involving liquid phases.

A direct and highly energetic synthesis route involves the reaction of a cesium-rubidium metal alloy with a halogen vapor, such as chlorine gas. Both cesium and rubidium are highly reactive alkali metals that react vigorously and exothermically with halogens wikipedia.org. The process would involve preparing a liquid alloy of the two metals, which is possible near room temperature as cesium melts at 28.5°C wikipedia.org. This alloy is then exposed to dry chlorine gas under carefully controlled, oxygen-free, and moisture-free conditions.

The reaction is spontaneous and rapid: 2 (Cs,Rb)(l) + Cl₂(g) → 2 (Cs,Rb)Cl(s)

Due to the extreme reactivity and pyrophoric nature of the alkali metals, this method is hazardous and requires specialized apparatus to manage the reaction safely wikipedia.org.

Purification Strategies for this compound and its Precursors

The synthesis of high-purity this compound is critically dependent on the purity of the starting CsCl and RbCl precursors. Due to the chemical similarity of potassium, rubidium, and cesium, their separation is a significant challenge kyoto-u.ac.jp. Several methods are employed to purify these alkali halides.

Fractional Crystallization: This technique exploits differences in the solubility of salts to achieve separation libretexts.org. It has been used to separate rubidium and cesium from potassium by fractional crystallization of their alums ajsonline.org. By repeatedly dissolving and recrystallizing the salts, impurities can be concentrated in either the mother liquor or the precipitate, allowing for the isolation of the purified compound libretexts.orgajsonline.org.

Chemical Precipitation: Selective precipitation is a powerful method for separating cesium and rubidium. Cesium can be effectively separated from rubidium by precipitating it as a double salt with antimony trichloride (B1173362) (3CsCl·2SbCl₃) from a hydrochloric acid solution ajsonline.orgdtic.mil. Rubidium remains in the solution and can be recovered separately. Similarly, rubidium can be precipitated as a chlorostannate (Rb₂SnCl₆), leaving other alkali metals in the filtrate dtic.mil.

Solvent Extraction: Solvent extraction is a highly effective and widely used industrial method for separating and purifying rubidium and cesium mdpi.combibliotekanauki.pl. This technique uses an organic extractant, such as 4-tert-butyl-2-(α-methylbenzyl) phenol (B47542) (t-BAMBP), dissolved in a diluent like kerosene (B1165875) mdpi.comresearchgate.net. The organic phase is mixed with an aqueous solution containing the alkali metal chlorides. By carefully controlling parameters such as pH and the organic-to-aqueous phase ratio, Cs⁺ and Rb⁺ can be selectively transferred into the organic phase, leaving impurities like K⁺ and Na⁺ behind in the aqueous solution mdpi.comresearchgate.netmdpi.com. The target metals are then recovered from the organic phase in a subsequent stripping step mdpi.commdpi.com.

ParameterOptimal Condition for Cs/Rb ExtractionReference
Extractant1 mol/L t-BAMBP in sulfonated kerosene mdpi.com
Aqueous Phase Alkalinity0.5 mol/L NaOH mdpi.com
Organic/Aqueous Ratio3:1 mdpi.com
Contact Time1 minute mdpi.com

This table outlines optimal conditions for the solvent extraction of Cesium and Rubidium using t-BAMBP.

Zone Refining: For applications requiring ultra-high purity, zone refining (or zone recrystallization) is a definitive technique researchgate.netaip.orgresearchgate.net. In this process, a narrow molten zone is moved slowly along a solid ingot of the material (e.g., (Cs,Rb)Cl). Impurities, which are typically more soluble in the liquid phase than in the solid, are segregated and transported with the molten zone to one end of the ingot, which is later discarded researchgate.netproquest.com. This method can be performed in a controlled atmosphere to prevent contamination and is capable of reducing impurity levels to parts-per-billion aip.org.

Recrystallization and Fractional Crystallization Methods

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility at varying temperatures. libretexts.orglibretexts.orgmt.com For the separation of cesium and rubidium, fractional crystallization is particularly relevant, leveraging the slight differences in the solubility of their salts to separate them from a solution.

The process generally involves dissolving the impure mixture of alkali chlorides in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the less soluble component crystallizes first, allowing for its separation from the more soluble components that remain in the mother liquor. umass.edu This process can be repeated multiple times to enhance the purity of the desired compound.

Research has shown that repeated recrystallization can be an effective, albeit laborious, method for separating cesium and rubidium. For instance, rubidium chloride can be purified from cesium impurities by dissolving the salt in water, concentrating the solution by boiling, and allowing the rubidium chloride to crystallize upon cooling. This procedure has been repeated up to five times to achieve a significant reduction in cesium content. Similarly, a double salt of cesium and antimony chloride can be purified from rubidium by recrystallizing it from a dilute hydrochloric acid solution; two recrystallizations have been shown to reduce rubidium content to less than 0.05%. dtic.mil

In some systems, a high number of crystallization steps are necessary. For example, the complete elimination of cesium and potassium from rubidium tetraoxalate required 31 recrystallizations. dtic.mil The separation of these alkali metals can also be achieved through the fractional crystallization of their alums, such as aluminum or iron alums. dtic.mil

The table below summarizes findings from various recrystallization-based separation studies.

Compound System Target of Purification Impurity Removed Number of Recrystallizations Resulting Purity/Impurity Level
Rubidium ChlorideRubidium ChlorideCesium5Apparent improvement in cesium removal
Cesium Antimony ChlorideCesium ChlorideRubidium2< 0.05% Rubidium
Rubidium TetraoxalateRubidium TetraoxalateCesium, Potassium31< 0.001% Cesium, 0.05-0.1% Potassium
Rubidium and Cesium AlumsCesium and RubidiumOther Alkali MetalsMultipleProduction of high-purity cesium alum

Sublimation Techniques for Anhydrous Precursors

Sublimation offers a method for purifying substances that can transition directly from a solid to a gas phase without passing through a liquid phase. This technique is particularly useful for separating compounds with different volatilities.

An established method for separating cesium and rubidium salts relies on the higher volatility of cesium chloride compared to rubidium chloride and potassium chloride. dtic.mil In this process, a mixture of the anhydrous chlorides is heated under vacuum. The more volatile cesium chloride sublimes at a greater rate, and the resulting vapor is then condensed and collected on a cooler surface.

A notable experiment demonstrated the efficacy of this technique. A mixture with a ratio of approximately 1:2:5 for CsCl:RbCl:KCl was subjected to sublimation for six hours. The resulting sublimate was significantly enriched in cesium chloride, as detailed in the table below. dtic.mil

Compound Initial Mixture Ratio Mass in Sublimate (mg)
Cesium Chloride (CsCl)184
Rubidium Chloride (RbCl)22.5
Potassium Chloride (KCl)51

It is crucial to control the temperature during sublimation. If the temperature rises above 445°C, cesium chloride undergoes a phase transition to a crystalline form that is isomorphous with the other alkali chlorides, which diminishes the efficiency of the separation. dtic.mil Furthermore, this method is less effective when potassium chloride is absent from the mixture or when there is a large excess of rubidium. dtic.mil

Selective Precipitation Methods for Alkali Impurity Removal

Selective precipitation is a powerful technique for separating ions from a solution by adding a reagent that forms an insoluble compound with one specific ion, leaving others in the solution. Due to the similar chemical properties of cesium and rubidium, highly selective precipitants are required.

Various reagents have been utilized to selectively precipitate one alkali metal in the presence of others. For instance, stannic chloride can be used for the fractional precipitation of cesium and rubidium from potassium. google.com

A common strategy involves the use of complex-forming agents. Cesium can be effectively precipitated from solutions containing rubidium and potassium as a double salt with antimony chloride (e.g., 3CsCl·2SbCl₃). dtic.mil This reaction is used to purify rubidium by removing cesium. After the cesium is precipitated, the rubidium remaining in the filtrate can then be precipitated as a chlorostannate (Rb₂SnCl₆). dtic.mil

Other precipitation schemes include:

Cobaltinitrites: A mixture of rubidium and cesium can be precipitated as cobaltinitrites to separate them from potassium. dtic.mil

HBiI₄ Reagent: This reagent can be used to precipitate cesium, which is particularly useful when cesium is present in considerable amounts.

Ethanol (B145695) and Hydrochloric Acid: A mixture of ethanol and concentrated hydrochloric acid can be used to precipitate the bulk of potassium chloride from a solution, thereby enriching the solution in rubidium and cesium. dtic.mil

The general principle of separating rubidium from cesium via their chlorides involves concentrating an aqueous solution by boiling. This causes the less soluble rubidium chloride to crystallize and precipitate, while the more soluble cesium chloride remains in the solution. google.com

The table below outlines various selective precipitation methods.

Target Ion for Precipitation Precipitating Agent Ions Left in Solution Notes
CesiumAntimony ChlorideRubidium, PotassiumForms a double salt (3CsCl·2SbCl₃)
RubidiumStannic ChloridePotassiumUsed after cesium removal
Cesium & RubidiumSodium CobaltinitritePotassiumSeparates Rb and Cs from K
CesiumHBiI₄ ReagentRubidiumEffective for high Cs concentrations
PotassiumEthanol & HClRubidium, CesiumEnriches the solution in Rb and Cs
RubidiumBoiling/ConcentrationCesiumExploits lower solubility of RbCl

Ion Exchange and Solvent Extraction for Enhanced Purity

For achieving very high levels of purity, ion exchange and solvent extraction are indispensable techniques in the separation of cesium and rubidium. mdpi.com These methods are based on the differential distribution of ions between two immiscible phases. mdpi.com

Solvent Extraction utilizes an organic extractant dissolved in an immiscible organic solvent to selectively bind and transfer specific metal ions from an aqueous phase. mdpi.com This method is considered highly promising due to its fast reaction times, simple operation, and high separation performance. researchgate.net

A particularly effective extractant for rubidium and cesium is 4-tert-butyl-2-(α-methylbenzyl) phenol (t-BAMBP). mdpi.comresearchgate.net Studies have optimized the conditions for this extraction, achieving high recovery rates. For example, using a t-BAMBP concentration of 1 mol/L in sulfonated kerosene, with a 0.5 mol/L NaOH concentration in the aqueous phase, resulted in extraction rates of 99.81% for cesium and 98.09% for rubidium after a five-stage countercurrent extraction. mdpi.com

Another approach involves the use of crown ethers, which have unique cyclic structures capable of selectively complexing alkali metal ions based on their ionic radii. mdpi.com An ionic liquid system using 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C₄mim][PF₆]) with 18-crown-6 (B118740) as the extractant has shown high single-extraction efficiencies of 84.11% for rubidium and 94.99% for cesium. bibliotekanauki.pl

Ion Exchange involves the use of a solid resin that can exchange its mobile ions for ions in a solution. Sulfonated resins have been shown to be effective for extracting small amounts of cesium from solutions, with maximum adsorption occurring at a pH of 4.4. dtic.mil However, a significant challenge with this method is that rubidium and cesium are often eluted together during the regeneration step, making their separation difficult. dtic.mil

More recent developments include the use of inorganic ion exchangers. A block inorganic ion-exchanger based on ammonium (B1175870) molybdophosphate has been used for the continuous separation of rubidium and cesium. iaea.org Another promising material is Magnesium Ammonium Phosphate (MAP), which acts as an adsorbent through an ion exchange mechanism between its ammonium ions (NH₄⁺) and the alkali metal ions (Rb⁺ and Cs⁺) in solution. mdpi.com

The table below summarizes the performance of selected solvent extraction systems.

Extraction System Target Ions Aqueous Phase Conditions Extraction Efficiency Notes
1 M t-BAMBP in Sulfonated KeroseneCesium, Rubidium0.5 M NaOH99.81% (Cs), 98.09% (Rb)Five-stage countercurrent extraction
18-crown-6 in [C₄mim][PF₆]Cesium, RubidiumOptimal pH94.99% (Cs), 84.11% (Rb)Single extraction

Crystallographic Investigations and Structural Characterization of Cesium Rubidium Chloride

The crystal structure of cesium rubidium chloride is fundamentally derived from the structures of its constituent compounds, cesium chloride (CsCl) and rubidium chloride (RbCl). Investigations into this solid solution provide a comprehensive understanding of how the properties of the parent compounds influence the resulting mixed crystal.

X-Ray Diffraction (XRD) Analysis of Lattice Parameters and Unit Cell

X-ray diffraction (XRD) is a primary technique for determining the crystal structure, lattice parameters, and phase composition of crystalline materials. researchgate.netmst.edu For the CsₓRb₁₋ₓCl solid solution, XRD analysis is crucial for confirming the formation of a single-phase material and for measuring the dimensions of its unit cell. wikipedia.org

At room temperature, studies have indicated that there is limited solid solubility between CsCl and RbCl, suggesting that forming a continuous solid solution across all compositions (from x=0 to x=1) is challenging under these conditions. researchgate.net In systems with limited solubility, XRD patterns might show the presence of separate phases or broadened peaks.

The lattice parameter of the CsₓRb₁₋ₓCl solid solution is expected to vary with the relative concentrations of cesium and rubidium. According to Vegard's law, the lattice parameter of a solid solution is approximately a weighted mean of the lattice parameters of the pure constituents. taylorandfrancis.comox.ac.ukresearchgate.net This linear relationship assumes that the two components have the same crystal structure and that the solution is ideal. taylorandfrancis.comox.ac.uk Deviations from Vegard's law can occur due to factors such as a significant difference in the atomic sizes of the substituting ions, which can induce strain in the crystal lattice. ox.ac.uk

Table 1: Crystallographic Data of Parent Compounds

Compound Crystal Structure Space Group Lattice Parameter (a) at Room Temperature
Cesium Chloride (CsCl) Body-Centered Cubic (BCC) Pm-3m wikipedia.orgmaterialsproject.org 4.123 Å materialsproject.org
Rubidium Chloride (RbCl) Sodium Chloride (NaCl type) Fm-3m researchgate.net 6.581 Å

Note: Rubidium chloride most commonly adopts the NaCl structure at standard conditions but can transform to the CsCl structure under high pressure. researchgate.net

Comparative Crystallography with Cesium Chloride and Rubidium Chloride Parent Structures

A comparative analysis of the crystal structures of CsCl and RbCl is essential for understanding the structure of their solid solution.

Cesium Chloride (CsCl): Possesses a body-centered cubic (BCC) structure with the space group Pm-3m. materialsproject.orgresearchgate.net In this structure, each cesium ion is surrounded by eight chloride ions at the corners of a cube, and vice versa, resulting in a coordination number of 8 for both ions. researchgate.net

Rubidium Chloride (RbCl): Typically crystallizes in the sodium chloride (rock salt) structure under ambient conditions, with the space group Fm-3m. researchgate.net This is a face-centered cubic (FCC) arrangement where each ion has a coordination number of 6. However, at high pressures, RbCl can undergo a phase transition to the CsCl-type structure. researchgate.netserb.gov.in

The formation of a CsₓRb₁₋ₓCl solid solution involves the substitution of Cs⁺ and Rb⁺ cations within the crystal lattice. Given that CsCl has a BCC structure, it is expected that for higher concentrations of cesium, the solid solution will also adopt a BCC-like structure. The presence of the smaller Rb⁺ ions substituting for Cs⁺ ions would likely lead to a contraction of the unit cell.

Influence of Ionic Radii and Cationic Ordering on Lattice Configuration

Table 2: Ionic Radii of Constituent Cations

Ion Ionic Radius (for coordination number 8)
Cesium (Cs⁺) 1.88 Å

The substitution of the larger Cs⁺ ions with the smaller Rb⁺ ions in the crystal lattice is expected to cause a decrease in the lattice parameter, a phenomenon that can be tracked using XRD. youtube.com The extent of this decrease should, in principle, follow Vegard's Law, but deviations can provide insight into the non-ideal behavior of the solid solution. ox.ac.uk

Cationic ordering, where the different cations arrange themselves in a regular pattern within the crystal lattice rather than a random distribution, can also occur in mixed alkali halide systems. This ordering is influenced by the differences in ionic size and the electrostatic interactions between the ions. While not extensively documented for the CsRbCl system, the potential for ordering exists and would influence the crystallographic and physical properties of the material.

Microstructural Analysis and Defect Chemistry

The microstructure of a polycrystalline material refers to the arrangement, size, and orientation of its constituent crystallites or grains. malvernpanalytical.com The defect chemistry involves the types and concentrations of point defects, dislocations, and planar defects within the crystal structure.

Assessment of Anomalous Peak Broadening due to Solid-State Reactions or Residual Stress

In XRD analysis, the broadening of diffraction peaks beyond the instrumental resolution can provide valuable information about the material's microstructure. npl.co.uk Anomalous peak broadening in CsₓRb₁₋ₓCl can be attributed to several factors:

Solid-State Reactions: Incomplete solid-state reactions during the synthesis of the mixed crystal can lead to compositional inhomogeneities. These variations in the Cs/Rb ratio across the material would result in a distribution of lattice parameters, causing the diffraction peaks to broaden.

Residual Stress: The mismatch in ionic radii between Cs⁺ and Rb⁺ can induce internal strains within the crystal lattice. researchgate.net These microstrains, a form of residual stress, can cause significant broadening of the XRD peaks. iaea.orgnih.gov Residual stresses can also be introduced during sample preparation, such as grinding. acs.org The analysis of peak broadening can, therefore, be used to estimate the magnitude of these internal stresses. In mixed-halide perovskites, it has been noted that XRD peak broadening can arise from the strain introduced by the movement of ions and the fracturing of crystalline domains.

Investigation of Polycrystalline Microstructure and Domain Formation

The polycrystalline microstructure of CsₓRb₁₋ₓCl would consist of numerous small crystallites, or grains, with varying crystallographic orientations. The size and shape of these grains, along with the nature of the grain boundaries between them, define the microstructure.

Given the limited solid solubility at room temperature, it is plausible that the microstructure of a sample with an intermediate composition could exhibit domain formation. researchgate.net This means that within a single crystal or across the polycrystalline material, there could be regions (domains) with slightly different compositions or even different crystal structures. For instance, one might observe the formation of distinct (NH₄,Rb)Cl(α) and (Rb,NH₄)Cl(β) solid solutions in the NH₄Cl-RbCl-H₂O system, indicating the potential for similar behavior in CsRbCl. The presence of such domains would contribute to the complexity of the XRD patterns, potentially causing peak splitting or asymmetric broadening.

Coordination Environments within the Mixed Halide Lattice

The coordination number and geometry in the this compound system are highly dependent on the composition (the relative fraction of cesium and rubidium) and temperature, a direct consequence of the different crystal structures of the pure components. wikipedia.orgwikipedia.org Rubidium chloride (RbCl) typically crystallizes in the rock-salt (NaCl) structure, where each Rb⁺ ion is surrounded by six Cl⁻ ions, and each Cl⁻ is likewise surrounded by six Rb⁺ ions, resulting in a 6:6 coordination environment. wikipedia.orgquora.com In contrast, cesium chloride (CsCl) adopts a structure named after it, where each Cs⁺ ion is coordinated by eight Cl⁻ ions, and each Cl⁻ by eight Cs⁺ ions, leading to an 8:8 coordination. wikipedia.orgilpi.com This structural difference is primarily attributed to the difference in ionic radii between Na⁺, Rb⁺, and the larger Cs⁺ cation. wikipedia.org

In the mixed CsₓRb₁₋ₓCl system, a complete solid solution is formed at elevated temperatures (above approximately 470°C). mst.edu In this high-temperature phase, the solid solution adopts the rock-salt (NaCl-type, space group Fm3m) structure across the entire composition range. mst.eduresearchgate.net This means that regardless of the Cs/Rb ratio, every cation (whether Cs⁺ or Rb⁺) is, on average, in an octahedral 6:6 coordination with the chloride ions.

Upon cooling, the system becomes more complex. For cesium-rich compositions, a structural transformation from the 6:6 coordinated NaCl-type structure to the 8:8 coordinated CsCl-type structure (space group Pm3m) occurs. mst.edu Below a consolute temperature of about 470°C, a miscibility gap appears in the phase diagram, leading to the separation of the solid solution into two distinct phases: a CsCl-rich phase and an RbCl-rich phase. mst.eduresearchgate.net The room temperature solid solubility is limited, with less than 5 mol% of RbCl soluble in CsCl and about 12 mol% of CsCl soluble in RbCl. mst.edu Therefore, at ambient conditions, a sample with an intermediate composition will consist of a mixture of two crystalline phases, one with a CsCl-like structure (8:8 coordination) and one with an RbCl-like structure (6:6 coordination).

The relationship between the lattice parameters of the solid solution and its composition can be approximated by Vegard's Law, which posits a linear relationship between the lattice constant and the concentration of the constituent elements. taylorandfrancis.comwikipedia.orgaps.org However, deviations can occur due to differences in ionic size and bonding characteristics. wikipedia.org

Table 1: Structural Properties and Coordination of Pure Cesium Chloride and Rubidium Chloride

CompoundCrystal StructureSpace GroupCoordination Number
Cesium Chloride (CsCl)CsCl-typePm3m8:8
Rubidium Chloride (RbCl)Rock-salt (NaCl-type)Fm3m6:6

This table summarizes the typical crystal structures and coordination environments for the pure end-members of the mixed halide system at standard conditions. wikipedia.orgquora.comilpi.com

Crystal Growth Kinetics and Nucleation Phenomena in Mixed Systems

The formation of this compound crystals from a solution or melt is governed by the principles of nucleation and growth. uu.nl This process is particularly complex for mixed systems due to the presence of a miscibility gap and the potential for structural phase transitions. mst.eduresearchgate.net

Nucleation

Nucleation is the initial step where atoms or ions in a solution assemble into small, stable clusters (nuclei) that can subsequently grow into macroscopic crystals. uu.nl This process can be homogeneous, occurring spontaneously within the solution, or heterogeneous, where it is initiated on a pre-existing surface or impurity. uu.nl For the CsₓRb₁₋ₓCl system, crystallization from an aqueous solution at a given temperature would begin with the formation of nuclei whose composition is determined by the solution's stoichiometry and the solid-liquid phase equilibria. iaea.orggeoscienceworld.orgresearchgate.net

The structural similarity between the substrate and the crystal can significantly facilitate nucleation. For instance, RbCl has been effectively used as a nucleation layer to improve the crystallite quality of CsPbBr₃, a perovskite with similar lattice parameters. nih.gov This suggests that in the CsₓRb₁₋ₓCl system, heterogeneous nucleation could be readily induced on surfaces with compatible crystal structures.

Crystal Growth Kinetics

Once stable nuclei are formed, they grow by the addition of further ions from the surrounding medium. The kinetics of this growth are typically controlled by two main steps: the transport of ions through the solution to the crystal surface and the subsequent integration of these ions into the crystal lattice. uu.nl

For the CsₓRb₁₋ₓCl system, the growth kinetics are strongly influenced by the phase diagram. mst.eduresearchgate.net When growing crystals from a melt or solution at temperatures above the miscibility gap (~470°C), a single-phase solid solution crystal with the rock-salt structure would form. mst.edu The growth rate would depend on factors such as temperature and the degree of supersaturation of the solution.

If the crystal is grown at a temperature below the miscibility gap, or if a high-temperature crystal is cooled through it, the process becomes significantly more complex. The single solid phase will tend to separate into a Cs-rich phase and an Rb-rich phase. researchgate.net This phase separation process is diffusion-controlled and can lead to the development of intricate microstructures within the crystal. The kinetics would be dictated by the rate at which cesium and rubidium ions can diffuse within the solid lattice to form domains of the equilibrium compositions. This process can be slow, potentially resulting in compositionally zoned crystals or metastable phases if cooling is rapid.

Theoretical and Computational Studies of Cesium Rubidium Chloride

First-Principles Calculations (Density Functional Theory, DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational materials science. They solve the quantum mechanical equations governing the electrons in a system to determine its ground-state properties without relying on empirical parameters.

DFT calculations are used to predict the most stable crystal structure of a compound by minimizing the total energy with respect to the lattice parameters and atomic positions. For the mixed alkali halide CsₓRb₁₋ₓCl, it is expected to form a solid solution crystallizing in a structure related to its parent compounds. Rubidium chloride most commonly adopts the rock salt (NaCl, B1) structure, while cesium chloride has the simple cubic (CsCl, B2) structure. wikipedia.org Theoretical studies on alkali halides have extensively modeled both phases to determine their relative stability. aps.orgaps.org

The equilibrium lattice constant of the mixed crystal can be estimated using Vegard's law, which posits a linear relation between the crystal lattice parameter of a solid solution and the concentrations of the constituent elements. However, DFT provides a more accurate determination by performing full geometry optimization. The calculations typically show that computed lattice constants are in good agreement with experimental values, often with slight overestimations (around 2-3%) when using the Generalized Gradient Approximation (GGA) for the exchange-correlation functional. researchgate.net

Lattice energy, the energy required to separate one mole of the ionic compound into its gaseous ions, is another critical parameter predicted by these calculations. It is a key indicator of the stability of the crystal lattice. Theoretical models for mixed alkali halides derive the properties of the alloy from those of the parent compounds, considering the effects of substitutional disorder. dtic.mil

PropertyRubidium Chloride (RbCl)Cesium Chloride (CsCl)
Crystal Structure Rock Salt (Fm-3m)Cesium Chloride (Pm-3m)
Calculated Lattice Constant (a) 6.62 Å materialsproject.org7.5540 bohr (4.00 Å) researchgate.net
Experimental Lattice Constant (a) 3.285 Å (cubic) wikipedia.org7.7669 bohr (4.11 Å) researchgate.net
Lattice Energy -760 kJ/mol gauthmath.com-650 kJ/mol gauthmath.com

Note: The table presents data for the parent compounds, which serve as the basis for theoretical models of the mixed CsₓRb₁₋ₓCl system.

The electronic band structure and the density of states (DOS) determine the electronic and optical properties of a material. DFT calculations for the parent compounds, CsCl and RbCl, reveal that they are wide-band-gap insulators.

For CsCl, calculations show an indirect band gap of approximately 5.46 eV, with the valence band maximum at the M symmetry point and the conduction band minimum at the Γ point of the Brillouin zone. researchgate.netijsmdo.org The DOS indicates that the upper valence bands are primarily composed of Cl-p states, while the lower conduction bands are formed by Cs-s states.

CompoundCalculated Band Gap (eV)Band Gap Type
Cesium Chloride (CsCl) 5.46 researchgate.netIndirect researchgate.net
Rubidium Chloride (RbCl) 4.84 materialsproject.orgDirect (Calculated)

Note: The nature of the band gap in mixed crystals can depend on the specific composition and structural phase.

Lattice dynamics describe the collective vibrations of atoms in a crystal, known as phonons. Phonon dispersion curves (frequency vs. wave vector) and the phonon density of states (PDOS) are crucial for understanding thermal properties, stability, and electron-phonon interactions.

For mixed alkali halides with positive-ion substitution like CsₓRb₁₋ₓCl, theoretical approaches such as the breathing-shell model and pseudo-unit-cell models are employed. aps.org These models calculate phonon frequencies as a function of the molar mixing ratio. aps.org The parameters for the mixed crystal model are typically derived from the physical properties of the parent compounds, such as their elastic constants and dielectric constants. aps.orgaps.org

First-principles calculations for CsCl show that the structure is dynamically stable, as indicated by the absence of imaginary phonon frequencies throughout the Brillouin zone. researchgate.netijsmdo.org The phonon dispersion consists of acoustic and optical branches. For the mixed crystal, the phonon modes would show a dependence on the concentration of Cs and Rb, potentially exhibiting "one-mode" behavior, where the optical phonon frequencies shift continuously with composition.

Thermodynamic properties such as heat capacity, entropy, and free energy can be computed from the calculated phonon density of states. The harmonic approximation is a common and effective model for this purpose, particularly at low to moderate temperatures. dtu.dkequilibriumtrix.net In this approximation, the lattice vibrations are treated as a collection of independent harmonic oscillators.

The temperature-dependent thermodynamic properties of CsₓRb₁₋ₓCl can be derived once its phonon spectrum is known. ijsmdo.org The vibrational contribution to the Helmholtz free energy, internal energy, entropy, and constant-volume heat capacity (Cv) are calculated by integrating the phonon DOS over all frequencies. dtu.dk This approach has proven successful in describing the temperature dependence of thermodynamic properties for a wide range of crystalline solids. dtu.dk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing detailed information about structural dynamics, transport properties, and processes like solvation.

MD simulations are a powerful tool to investigate the behavior of ions in solution. Studies on aqueous solutions of CsCl have provided detailed pictures of the hydration shells around the Cs⁺ and Cl⁻ ions. researchgate.netlammpstube.com These simulations reveal the average number of water molecules in the first hydration shell, the orientation of these molecules, and the distances characteristic of ion-water and ion-ion pairing. researchgate.net For instance, in CsCl solutions, the average number of water molecules surrounding a Cs⁺ ion decreases as the salt concentration increases. researchgate.net

For the mixed cesium rubidium chloride system, MD simulations could elucidate the competitive solvation of Cs⁺ and Rb⁺ cations. Due to its smaller ionic radius, the Rb⁺ ion is expected to have a slightly stronger interaction with water molecules and a more structured hydration shell compared to the larger Cs⁺ ion. researchgate.net Simulations could quantify differences in ion-water residence times, coordination numbers, and the propensity to form contact-ion pairs versus solvent-separated ion pairs with the chloride anion.

While specific studies on CsₓRb₁₋ₓCl in ionic liquids are not prominent, the methodology would be similar. The simulations would involve parameterizing the force fields for Cs⁺ and Rb⁺ interactions with the specific ionic liquid components. Such studies would be crucial for understanding the behavior of these ions in non-aqueous environments relevant to electrochemistry and separation science.

Molecular and Ionic Cluster Formation and Vibrational Spectra in Vapor Phases

In the vapor phase above this compound, various molecular and ionic clusters are expected to exist in equilibrium. Alongside monomeric CsCl and RbCl, computational studies on analogous alkali halide systems, such as rubidium chloride, indicate the formation of stable neutral dimers (e.g., Rb₂Cl₂), trimers (Rb₃Cl₃), and tetramers (Rb₄Cl₄), as well as charged ionic clusters like Rb₄Cl₃⁺ and Rb₃Cl₄⁻ scispace.com. Quantum chemical calculations, employing methods like Density Functional Theory (DFT) with hybrid functionals (e.g., B3P86) and Møller-Plesset perturbation theory (MP2), are utilized to predict the geometry, stability, and vibrational frequencies of these clusters scispace.com.

For the mixed Cs-Rb system, analogous hetero-metallic clusters would form. The equilibrium geometric structures for these clusters are predicted through computational modeling. For instance, dimer molecules like Rb₂Cl₂ are confirmed to have a rhombic D₂h symmetry scispace.com. Trimer molecules may exist as two stable isomers: a hexagonal structure with D₃h symmetry and a lower-energy, butterfly-shaped configuration with C₂v symmetry, the latter of which is often predominant in the equilibrium vapor scispace.com. Larger clusters, such as the tetramer Rb₄Cl₄, typically form a distorted cube structure (Td symmetry) scispace.com.

The vibrational spectra of these vapor-phase species provide insight into their structure and rigidity. The absence of low frequencies in the calculated spectra for dimers like Rb₂Cl₂ suggests a rigid structure scispace.com. These spectra are characterized by specific vibrational modes corresponding to stretching and bending motions of the constituent atoms. For a D₂h symmetry dimer, the reducible vibration representation includes modes such as Ag, B₁g, B₁ᵤ, B₂ᵤ, and B₃ᵤ scispace.com. Infrared (IR) spectroscopy experiments can be compared with calculated frequencies and intensities to identify the presence and relative abundance of different clusters in the vapor phase.

Below is a table summarizing the properties of clusters found in the vapor of rubidium chloride, which serves as a model for understanding the types of clusters expected in a cesium-rubidium-chloride system.

Cluster TypePoint Group SymmetryPredicted Geometric ShapeKey Properties
Dimer (Rb₂Cl₂) D₂hRhombicRigid structure with no low-frequency vibrations scispace.com.
Trimer (Rb₃Cl₃) D₃hHexagonalOne of two stable isomers scispace.com.
Trimer (Rb₃Cl₃) C₂vButterfly-shapedThe lower energy and more predominant isomer scispace.com.
Tetramer (Rb₄Cl₄) TdDistorted CubeA stable larger neutral cluster scispace.com.
Ionic (Rb₄Cl₃)⁺ C₃vPolyhedralA stable cationic cluster scispace.com.
Ionic (Rb₃Cl₄)⁻ C₃vPolyhedralA stable anionic cluster scispace.com.

This table is interactive. You can sort and filter the data.

Crystal Structure Prediction Methodologies for Ternary Halides

Predicting the stable crystal structure of a compound based only on its chemical composition is a central challenge in materials science, addressed by methodologies collectively known as Crystal Structure Prediction (CSP) wikipedia.org. For ternary halides like this compound, these methods are crucial for identifying potential stable and metastable phases. The core of CSP involves a search for the minimum-energy arrangement of atoms in a crystal lattice wikipedia.org.

The process typically involves two main steps: the generation of a vast number of candidate crystal structures and the subsequent ranking of these structures based on their calculated stability, usually their lattice energy or enthalpy. Modern CSP approaches rely on robust search algorithms coupled with quantum mechanical energy calculations, most commonly Density Functional Theory (DFT) mdpi.comarxiv.org.

Several powerful algorithms have been developed to explore the complex energy landscapes of crystalline solids:

Evolutionary Algorithms (EAs): These methods, implemented in codes like USPEX, mimic natural evolution mdpi.comarxiv.org. A population of candidate structures is generated, and subsequent generations are produced through operations like heredity and mutation, with survival favored for low-energy structures arxiv.org. This approach has proven highly successful for a wide range of materials, including ionic, covalent, and metallic systems arxiv.org.

Particle Swarm Optimization (PSO): Implemented in codes such as CALYPSO, this algorithm is inspired by the social behavior of bird flocking or fish schooling wikipedia.org. Each candidate structure ("particle") in the search space adjusts its "flight" based on its own discovered best position and the best position found by the entire swarm, efficiently navigating towards global energy minima.

Simulated Annealing and Basin Hopping: These are other global optimization techniques used to find low-energy crystal structures wikipedia.orgmdpi.com.

Machine Learning Potentials: To accelerate the computationally expensive process of DFT calculations, machine learning potentials, such as neural network potentials, can be trained on a subset of DFT data bohrium.com. These potentials can then rapidly evaluate the energies of thousands of candidate structures, which can be further refined with more accurate DFT calculations bohrium.com.

For ternary systems, these methods must navigate a significantly larger and more complex configurational space compared to binary compounds. High-throughput computational screening often involves automatically generating and evaluating thousands of potential crystal structures to identify the most thermodynamically stable phases mdpi.comacs.org.

MethodologyPrincipleApplication in Ternary Halides
Evolutionary Algorithms (e.g., USPEX) Mimics natural selection; "fittest" (lowest energy) structures survive and "breed" to create new generations of candidates arxiv.org.Efficiently searches the vast compositional and structural space to identify stable and metastable phases of compounds like CsRbCl₂.
Particle Swarm Optimization (e.g., CALYPSO) Swarm intelligence approach where candidate structures ("particles") collectively move towards the lowest energy region of the potential energy surface wikipedia.org.Determines ground-state crystal structures without prior experimental knowledge.
Density Functional Theory (DFT) A quantum mechanical method used to calculate the total energy of a given atomic arrangement, providing the stability ranking mdpi.comarxiv.org.Serves as the primary tool for accurate energy evaluation and structural relaxation of candidate structures generated by search algorithms.
Machine Learning Potentials Uses models trained on DFT data to rapidly predict energies, bypassing the need for expensive quantum calculations for every structure bohrium.com.Accelerates high-throughput screening by quickly filtering out high-energy, unstable structures before final DFT refinement.

This table is interactive. You can sort and filter the data.

Computational Materials Design for Targeted Properties

Computational materials design represents a paradigm shift from traditional Edisonian trial-and-error experimentation to an inverse approach, where a material with a desired set of properties is designed through computation chemrxiv.orgscribd.com. This is often achieved through high-throughput (HT) computational screening, where large materials databases are searched, and the properties of candidate materials are calculated using first-principles methods like DFT scribd.com. This strategy is particularly effective for discovering new ternary halides with specific functionalities.

The process begins by identifying a target property crucial for a particular application. For ternary halides, these properties could include high ionic conductivity for solid-state batteries, a specific bandgap for optoelectronic devices, or high stability for various applications scribd.comacs.org. Next, computationally inexpensive "descriptors" are established—these are material properties that can be calculated efficiently and are strongly correlated with the desired target property scribd.com.

For example, in the design of halide solid electrolytes, key descriptors include:

Phase and Electrochemical Stabilities: Calculated by comparing the formation energy of the material against known competing phases (convex hull analysis) chemrxiv.orgacs.org.

Ionic Conductivity: Estimated through calculations of ion migration barriers.

Band Gap: A wide band gap is often desired to prevent electronic leakage, and it is readily calculated from the electronic structure acs.orgacs.org.

By screening a large number of candidate compositions (e.g., by substituting different elements into known crystal structure prototypes), researchers can quickly identify promising materials acs.org. For instance, calculations have shown that for lithium ternary halides, chlorides tend to exhibit the highest oxidation potential, making them suitable for high-voltage cathodes acs.org. Machine learning models can further accelerate this process by learning the relationship between material features (like elemental electronegativity) and target properties (like formation energy and band gap), enabling rapid prediction across vast chemical spaces acs.org. This computational pre-selection guides experimental efforts, focusing synthesis and characterization on the most promising candidates identified through theory and simulation.

Target PropertyComputational Descriptor(s)Relevance for Ternary Halides
High Ionic Conductivity Ion migration energy barrier, structural disorderDesign of novel solid-state electrolytes for all-solid-state batteries acs.org.
Wide Electrochemical Window Formation energy relative to competing phases, band gap acs.org.Ensures stability when in contact with high-voltage electrodes in batteries.
Tunable Optoelectronic Properties Band gap energy, electron/hole effective masses scribd.com.Development of materials for LEDs, solar cells, and other optoelectronic applications.
Thermodynamic Stability Energy above the convex hull (formation energy) chemrxiv.org.Predicts whether a compound is stable against decomposition into simpler phases, guiding synthesizability.

This table is interactive. You can sort and filter the data.

Spectroscopic Characterization Techniques Applied to Cesium Rubidium Chloride

Atomic Absorption Spectroscopy (AAS) and Flame Photometry for Elemental Quantification

Both Atomic Absorption Spectroscopy (AAS) and Flame Photometry (also known as Flame Atomic Emission Spectrometry) are well-established techniques for the quantitative determination of alkali metals, including cesium and rubidium. sips.org.inamrita.eduuobabylon.edu.iq These methods are particularly suited for samples that can be prepared in an aqueous solution, making them ideal for analyzing dissolved CsRbCl. acs.org

In both techniques, a solution of the sample is aspirated into a flame, which converts the dissolved metal salts into free, neutral atoms in the gaseous state. sips.org.inamrita.edu

AAS: A light source specific to the element of interest (e.g., a cesium or rubidium hollow-cathode lamp) is passed through the flame. The ground-state atoms in the flame absorb this light at a characteristic wavelength. The amount of light absorbed is proportional to the concentration of the element in the sample.

Flame Photometry: The heat of the flame excites a fraction of the atoms to higher electronic energy levels. When these atoms return to their ground state, they emit light at characteristic wavelengths (e.g., yellow for sodium, violet for potassium). The intensity of this emitted light is measured and is proportional to the concentration of the element. sips.org.inuobabylon.edu.iq

For CsRbCl, these methods can provide a highly accurate bulk elemental composition. However, care must be taken to account for potential matrix effects and ionization interference, where the presence of one alkali metal can enhance or suppress the signal of the other. publications.gc.ca This is often managed by careful preparation of standards that closely match the sample matrix or by using the standard addition method. nih.gov

X-Ray Fluorescence (XRF) Spectroscopy for Compositional Determination

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. In XRF, a sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons from atoms. Electrons from outer shells then drop to fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element present.

The intensity of the fluorescent X-rays from cesium and rubidium is directly proportional to their respective concentrations in the sample. This allows for a robust quantitative analysis of the Cs:Rb ratio in cesium rubidium chloride. The technique is advantageous as it requires minimal sample preparation and can be performed on solid powders or pellets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing and Phase Transition Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environment of specific nuclei. For this compound, both the ⁸⁷Rb and ¹³³Cs isotopes are NMR-active, allowing them to be used as direct probes of the crystal structure. rsc.orgfau.de

Both ⁸⁷Rb (spin 3/2) and ¹³³Cs (spin 7/2) are quadrupolar nuclei. nih.govarxiv.org This means their nuclear charge distribution is non-spherical, and their NMR signals are highly sensitive to the local electric field gradient (EFG) at the nucleus site. The EFG is determined by the symmetry and geometry of the surrounding ions. Therefore, the NMR spectrum provides detailed information about the local coordination and symmetry around the Cs⁺ and Rb⁺ ions. nih.govnih.gov

NMR is particularly valuable for studying structural phase transitions. aps.orgtandfonline.comresearchgate.net A phase transition often involves a change in crystal symmetry, which leads to a change in the local EFG at the cation sites. This change is directly reflected in the NMR spectrum through shifts in resonance frequency, changes in the quadrupolar coupling constant, and alterations in the spectral lineshape. nih.govnih.govrsc.org By monitoring the ⁸⁷Rb and ¹³³Cs NMR spectra as a function of temperature, it is possible to detect the onset of phase transitions and characterize the structural changes occurring at a microscopic level. aps.org

Table 2: Application of NMR to this compound

NMR Nucleus Spin (I) Natural Abundance Key Information Provided
⁸⁷Rb 3/2 27.8% Sensitive to local symmetry and coordination around Rb⁺ ions. Changes in quadrupolar parameters signal structural phase transitions. nih.gov
¹³³Cs 7/2 100% Probes the local environment of Cs⁺ ions. Chemical shift and quadrupolar interaction are sensitive to structural changes. fau.dechemrxiv.org

Optical Spectroscopic Characterization (Theoretical and Experimental)

The optical properties of this compound can be investigated through various spectroscopic techniques, including absorption, emission, and luminescence studies. Research into mixed rubidium-cesium chloride crystals has revealed the presence of impurity core-valence luminescence (CVL). lnu.edu.ualnu.edu.ua

CVL is a type of fast-decaying luminescence that occurs in certain ionic crystals. It arises from the radiative recombination of an electron from the valence band with a hole created in the outermost core electron shell of the cation (in this case, the Cs⁺ 5p or Rb⁺ 4p shells). lnu.edu.ua

Experimental studies on Rb₀.₈₂Cs₀.₁₈Cl have utilized X-ray Excited Optical Luminescence (XEOL), where the sample is excited with tunable X-rays, and the resulting optical emission is measured. lnu.edu.ualnu.edu.ua This technique provides site-sensitive information about the structure of the luminescence centers. By tuning the X-ray energy to specific absorption edges (e.g., the Cl K-edge or Rb L₃-edge), it is possible to probe the local electronic structure and understand how energy is transferred to create the CVL emission. lnu.edu.ua Such studies are crucial for understanding the fundamental electronic properties of the mixed crystal system and its potential applications in fields like scintillators and detectors. Other work has focused on the photoluminescence of materials like rubidium copper chloride, showing emission in the violet-blue range upon UV excitation. optica.org

Diffuse Reflectance Spectroscopy

Diffuse Reflectance Spectroscopy (DRS) is a versatile technique employed to analyze the optical properties of powdered or rough-surfaced materials like this compound (CsRbCl). This method involves irradiating the sample with light over a range of wavelengths and measuring the diffusely reflected light. The resulting spectrum provides valuable information about the electronic transitions occurring within the material, which are directly related to its electronic band structure.

In the context of alkali halides such as CsRbCl, DRS can reveal the energy band gap, which is a crucial parameter determining the material's optical and electrical properties. The absorption edge in the diffuse reflectance spectrum corresponds to the energy required to excite an electron from the valence band to the conduction band. For insulating materials like this compound, this band gap is typically large.

While specific DRS data for the mixed crystal CsRbCl is not extensively detailed in the public domain, studies on the parent compounds, Cesium Chloride (CsCl) and Rubidium Chloride (RbCl), provide a basis for understanding its expected behavior. For instance, theoretical calculations for CsCl indicate an indirect band gap of approximately 5.46 eV. researchgate.netresearchgate.net Experimental values for such materials are often in a similar range. The introduction of rubidium into the cesium chloride lattice would be expected to cause shifts in the band structure and consequently in the observed reflectance spectrum. The precise nature of these shifts would depend on the stoichiometry of the mixed crystal.

The reflectance spectrum can also provide insights into the presence of defects or impurities within the crystal lattice, as these can introduce energy levels within the band gap, leading to absorption at lower energies.

Correlation of Optical Properties with Electronic Structure and Composition

The optical properties of this compound are intrinsically linked to its electronic structure and the relative proportions of cesium and rubidium in the crystal lattice. The electronic structure, particularly the arrangement of energy bands, dictates how the material interacts with electromagnetic radiation.

The valence band in alkali halides like CsRbCl is primarily formed from the p-orbitals of the chloride ions, while the conduction band is mainly composed of the s-orbitals of the alkali metal cations (cesium and rubidium). The energy difference between the top of the valence band and the bottom of the conduction band constitutes the band gap. This band gap is a key determinant of the material's transparency in the visible spectrum, as photons with energy less than the band gap cannot be absorbed to excite electrons.

First-principles calculations based on density functional theory (DFT) are powerful tools for elucidating the relationship between composition, electronic structure, and optical properties. aps.orgnih.gov Such calculations can predict the band structure, density of states, and optical constants like the dielectric function and absorption coefficient for different compositions of CsRbCl. These theoretical insights, when correlated with experimental data from techniques like diffuse reflectance spectroscopy, provide a comprehensive understanding of the material's behavior.

Table 1: Theoretical Electronic and Optical Properties of Related Cesium Halide Compounds

CompoundCalculated Band Gap (eV)Type of Band Gap
CsCl5.46Indirect
CsPbCl₃3.111Direct
CsPbBr₃2.538Direct
CsPbI₃2.085Direct

This table presents calculated values for related compounds to illustrate the influence of composition on electronic properties. Data for CsRbCl specifically is not available in the provided search results.

Conductivity Measurements for Ionic Ratio and Purity Assessment

Conductivity measurements serve as a valuable analytical tool for assessing the ionic ratio and purity of this compound. As an ionic solid, the electrical conductivity of CsRbCl is primarily due to the movement of ions through the crystal lattice. This ionic conductivity is highly sensitive to the presence of defects, impurities, and variations in the stoichiometry of the compound.

For instance, the presence of divalent cation impurities would introduce cation vacancies, which can enhance the mobility of the host cations and thus increase conductivity. Conversely, certain impurities might impede the movement of ions, leading to a decrease in conductivity.

By carefully measuring the electrical conductivity under controlled conditions (e.g., as a function of temperature), it is possible to obtain information about the defect concentration. This, in turn, can be correlated with the purity of the sample. Furthermore, in a mixed crystal system like CsRbCl, the specific conductivity will be dependent on the relative concentrations of cesium and rubidium ions. While detailed studies correlating conductivity with the precise ionic ratio in CsRbCl are not widely published, the fundamental principles of ionic conductivity in alkali halides suggest that this would be a viable analytical approach.

Flame atomic absorption spectrometry (FAAS) is another technique that can be used to determine the concentration of alkali metal ions, which can be used to assess purity. icm.edu.pl This method is sensitive and reliable for detecting trace impurities of other alkali metals like lithium, sodium, and potassium in high-purity rubidium chloride. icm.edu.pl

Phase Transitions and Polymorphism in Cesium Rubidium Chloride Systems

High-Pressure Induced Structural Transformations

Under ambient conditions, cesium rubidium chloride can exist in either the NaCl-type (B1, face-centered cubic) or the CsCl-type (B2, simple cubic) crystal structure, depending on its composition. The application of high pressure serves as a critical tool to induce transitions between these polymorphic forms, primarily driving the system toward more compact atomic arrangements.

The most significant pressure-induced structural transformation in the CsₓRb₁₋ₓCl system is the transition from the NaCl (B1) structure to the CsCl (B2) structure. The B1 structure is characterized by a coordination number of 6, where each ion is surrounded by six nearest neighbors of the opposite charge. In contrast, the B2 structure has a higher coordination number of 8. The application of pressure favors the more densely packed B2 structure. nih.govnih.gov

Theoretical analyses based on interionic potentials have been employed to predict the stability of these structures as a function of composition. For mixed crystals of CsCl-RbCl, it has been shown that the system's stability in a specific structure is highly dependent on the molar fraction of the constituent compounds. For instance, CsCl-RbCl mixed crystals are predicted to undergo a transformation from the CsCl structure to the NaCl structure when the concentration of Rubidium Chloride (RbCl) reaches 50% or more. iaea.org Conversely, applying pressure to compositions that are stable in the NaCl structure at ambient conditions can induce a transition to the CsCl structure.

The pressure required to induce the B1 to B2 transition is strongly influenced by the relative sizes of the cations (Cs⁺ and Rb⁺) and the anion (Cl⁻). The stability of either the NaCl-type or CsCl-type structure in ionic compounds is largely determined by the radius ratio of the cation to the anion. The CsCl structure is generally favored when the cation and anion are of similar size, while the NaCl structure is adopted when the cation is significantly smaller than the anion. wikipedia.org

In the CsₓRb₁₋ₓCl solid solution, the average cationic radius changes with the composition 'x'. The ionic radius of Cs⁺ is larger than that of Rb⁺. As the proportion of rubidium increases (decreasing x), the average cation size decreases, which tends to destabilize the B2 structure and favor the B1 structure. Consequently, the transition pressure from the B1 to the B2 structure is expected to vary with the composition. A study on CsCl-RbCl mixed crystals predicted that the transition from the CsCl structure to the NaCl structure occurs when the RbCl component becomes 50% or more, highlighting the critical role of the average cationic size in determining the stable polymorph. iaea.org

Table 1: Predicted Structural Stability in CsCl-RbCl Mixed Crystals

Molar % RbClPredicted Stable Structure
< 50%CsCl-type (B2)
≥ 50%NaCl-type (B1)

This table illustrates the predicted structural stability based on the molar composition of Rubidium Chloride in the mixed crystal system, as derived from theoretical models. iaea.org

Temperature-Induced Structural Phase Transitions

Temperature provides an alternative thermodynamic variable for inducing structural changes in the CsₓRb₁₋ₓCl system. In contrast to pressure, which favors higher coordination numbers, an increase in temperature often leads to transitions to less dense structures with lower coordination numbers due to increased thermal vibrations and entropy effects.

For pure cesium chloride, a well-documented temperature-induced phase transition occurs. Upon heating to temperatures above 445 °C (718 K), the standard CsCl (B2) structure transforms into the NaCl (B1) structure. wikipedia.org This transition involves a decrease in the coordination number from 8 to 6.

In the mixed CsₓRb₁₋ₓCl system, the transition temperature is expected to be dependent on the composition. Lattice stability theories have been used to predict the transition temperatures for these mixed crystals. iaea.org As the concentration of the smaller Rb⁺ cation increases, the B2 structure becomes less stable, and the transition to the B1 structure is expected to occur at a lower temperature compared to pure CsCl. This compositional tuning allows for the manipulation of the phase transition temperature, a key aspect in materials design.

Mechanistic Understanding of Phase Stability and Energy Barriers

The transformation between the B1 and B2 structures in this compound does not occur instantaneously but must proceed through a specific mechanistic pathway, overcoming an energy barrier. The stability of a given phase is determined by its Gibbs free energy, and a transition occurs when the free energy of an alternative phase becomes lower under a given set of conditions (pressure, temperature).

Two primary mechanisms are often discussed for the B1-B2 transition in binary compounds. The Buerger mechanism involves a rhombohedral deformation of the unit cell, while the Watanabe-Tokonami-Morimoto (WTM) mechanism involves translational motion of crystal planes. scispace.com First-principles density functional theory (DFT) computations are used to map the energy landscapes of these transitions and determine the associated energy barriers. scispace.comnih.gov

For similar alkali halide and alkaline earth chalcogenide systems, these energy barriers have been calculated to be on the order of 0.12 to 0.18 eV per formula unit at the transition pressure. nih.gov For example, in BaS, BaSe, and BaTe, the calculated barriers for the WTM mechanism at their respective transition pressures are 0.13, 0.13, and 0.12 eV/pair. nih.gov These values indicate that while the transitions are thermodynamically driven, a kinetic barrier must be surmounted. The magnitude of this barrier influences the rate of the phase transition and can lead to phenomena such as phase coexistence and hysteresis. The specific energy barriers for the CsₓRb₁₋ₓCl system would depend on the composition 'x', as the substitution of Rb for Cs alters the interionic distances and electrostatic interactions that define the energy landscape.

Anion Exchange Effects on Structural Stability

The structural stability of the this compound polymorphs can be further modified by anion exchange, where chloride (Cl⁻) is substituted with other halides like bromide (Br⁻) or iodide (I⁻). The size of the anion plays a crucial role in the geometric arrangement of the crystal lattice, directly affecting the cation-anion radius ratio.

Studies on related inorganic perovskite systems, such as those containing Cs and Rb, demonstrate that anion substitution significantly impacts structural and electronic properties. ksu.edu.saresearchgate.net For instance, replacing I⁻ with Br⁻ and subsequently Cl⁻ in CsPb-based perovskites allows for tuning of the band gap over a wide range. ksu.edu.sa This is a direct consequence of the structural changes, including altered lattice parameters and octahedral distortions, induced by the different anion sizes. In mixed-halide systems, the thermodynamic stability against phase segregation can be influenced by "chemical pressure" arising from the ionic size mismatch of the anions. arxiv.orgarxiv.org Therefore, in a hypothetical CsₓRb₁₋ₓ(Cl₁₋ᵧBrᵧ) system, varying 'y' would provide another lever to control the stable polymorph and the conditions required for phase transitions.

Applications and Functionalization in Advanced Materials

Potential in Optoelectronic and Optical Materials

Beyond perovskites, cesium and rubidium chlorides are valuable components in a range of optical and optoelectronic materials due to their intrinsic properties, such as wide transparency ranges and specific refractive indices.

The optical properties of alkali halides make them suitable for applications requiring high transparency across a broad spectrum, from the ultraviolet to the infrared. Rubidium chloride (RbCl), for instance, is used as an optical material in applications like infrared spectroscopy due to its wide transmission window.

Cesium chloride is also used in the fabrication of specialized glasses. For example, it is a component in gallium sulfide-germanium sulfide-cesium chloride (Ga₂S₃-GeS₂-CsCl) glasses, which are notable for being transparent across the entire visible light spectrum. The development of such materials is crucial for creating novel lenses, optical fibers, and transparent windows for various sensors and detectors.

The table below lists key optical properties of Rubidium Chloride.

PropertyValue for Rubidium Chloride (RbCl)
Transmission Range0.20 to 25 µm
Refractive Index1.493 at 5 µm
Density2.8 g/cm³
Melting Point715°C
Crystal StructureCubic, NaCl type

The use of cesium and rubidium extends to the broader development of semiconductor materials, primarily through doping or surface modification to enhance electronic properties. As discussed in the context of perovskites, these alkali cations are effective at passivating defects. This principle applies to other semiconductor systems as well.

For instance, introducing rubidium during the synthesis of formamidinium lead bromide nanocrystals has been shown to improve their crystallinity and photoluminescence through a self-passivation mechanism that mitigates surface defects. acs.org Similarly, cesium iodide has been used as a thin passivation layer in tin-based perovskites (a lead-free semiconductor alternative), where it reduces interfacial defects, suppresses non-radiative recombination, and significantly enhances device efficiency and stability. mdpi.comnih.gov

Selective Ion Exchange and Adsorption Processes

The mixed alkali metal salt, cesium rubidium chloride, serves as a valuable source material in the investigation and development of selective ion exchange and adsorption processes for the separation and recovery of cesium and rubidium. These elements, often found together in nature, are of significant interest for various advanced applications, necessitating efficient separation technologies.

Use as a Source Material for Rubidium and Cesium Ions in Adsorption Studies

In laboratory-scale research, this compound is utilized to prepare synthetic solutions that mimic the compositions of industrial process streams and natural brines. These standardized solutions are crucial for the systematic evaluation of novel adsorbent materials and for elucidating the fundamental mechanisms of ion exchange and adsorption. By providing a consistent and known concentration of both cesium (Cs⁺) and rubidium (Rb⁺) ions, this compound allows researchers to accurately assess the selectivity and capacity of various adsorbents.

Studies investigating the adsorption of rubidium and cesium ions often employ a range of materials, including:

Inorganic Ion Exchangers: Materials such as zeolites, heteropolyacid salts, polyvalent metal phosphates, and ferrocyanides are tested for their ability to selectively capture Cs⁺ and Rb⁺. For instance, novel molybdophosphate composite systems have been evaluated for their capability to recover these ions from aqueous solutions mdpi.com.

Titanosilicate-based Adsorbents: Modified potassium titanosilicates have been synthesized and studied for their effectiveness in extracting rubidium and cesium mdpi.com.

Biomass-derived Carbon Adsorbents: These materials offer a mesoporous structure that can be functionalized for the selective adsorption of alkali metal ions mdpi.com.

Magnesium Ammonium (B1175870) Phosphate (MAP): This crystalline material has demonstrated high adsorption capacities for both Rb⁺ and Cs⁺ through an ion exchange mechanism with the ammonium ions (NH₄⁺) in its structure mdpi.com.

The primary mechanism governing the uptake of rubidium and cesium by these materials is often ion exchange, where the target ions in the solution are exchanged for less valuable or more benign ions within the adsorbent's structure. The effectiveness of this process is influenced by several factors, including the pH of the solution, the initial concentration of the metal ions, temperature, and the presence of competing ions. For example, the maximum adsorption of cesium by a sulfonated resin has been observed at a pH of 4.4 dtic.mil.

Kinetic and thermodynamic studies are essential in understanding the adsorption process. Research has shown that the adsorption of rubidium and cesium can often be described by pseudo-second-order kinetic models and Langmuir isotherm models, indicating a chemisorption process involving monolayer coverage of the adsorbent surface mdpi.com.

Table 1: Adsorption Capacities of Various Adsorbents for Rubidium and Cesium Ions

Adsorbent MaterialTarget Ion(s)Reported Adsorption CapacityReference
Magnesium Ammonium Phosphate (MAP)Rb⁺2.83 mmol/g mdpi.com
Magnesium Ammonium Phosphate (MAP)Cs⁺4.37 mmol/g mdpi.com
Ammonium Molybdophosphate–Calcium Alginate CompositeRb⁺0.58 mmol/g
Ammonium Molybdophosphate–Calcium Alginate CompositeCs⁺0.69 mmol/g
Fe₃O₄@ZIF-8@AMPRb⁺ and Cs⁺Increased by 1.86-fold compared to powdered AMP nih.gov

Industrial-Scale Extraction and Separation of Rubidium and Cesium Ions from Complex Brines and Ores

The industrial-scale extraction of rubidium and cesium is a complex process due to their low concentrations in natural sources and the presence of other similar alkali metals, such as potassium and sodium. The primary sources for these elements are certain minerals like lepidolite and pollucite, as well as salt lake brines mdpi.com. The initial step in processing these resources often involves leaching, where the valuable metals are brought into a soluble form, frequently as chlorides.

Several methods are employed for the separation and purification of rubidium and cesium from these chloride-rich solutions:

Precipitation: This method involves the addition of specific reagents to selectively precipitate rubidium and cesium compounds. While effective for high-concentration solutions, its high cost and the instability of the precipitates make it less suitable for large-scale industrial production from low-concentration brines mdpi.com.

Solvent Extraction: This is considered a highly promising method for the separation and purification of rubidium and cesium. It utilizes organic extractants that selectively form complexes with Rb⁺ and Cs⁺, transferring them from the aqueous phase to an immiscible organic phase mdpi.commdpi.com. The efficiency of this process is dependent on factors such as the choice of extractant, pH, and the organic-to-aqueous phase ratio. For instance, 4-tert-butyl-2-(α-methylbenzyl) phenol (B47542) (t-BAMBP) has been effectively used for this purpose mdpi.commdpi.com.

Ion Exchange: This method is particularly useful for enriching and separating rubidium and cesium from low-concentration solutions researchgate.net. Inorganic ion exchange agents are favored for their high selectivity, thermal stability, and radiation resistance researchgate.net.

The salt roasting-leaching method is another technique used, where minerals are roasted with mixed salts, such as chlorides, to disrupt the mineral structure and facilitate the ion exchange of Rb⁺ and Cs⁺ into a soluble form mdpi.com. Subsequent leaching with water produces a solution from which the desired elements can be recovered.

Table 2: Comparison of Industrial Separation Methods for Rubidium and Cesium

Separation MethodAdvantagesDisadvantages
Precipitation High recovery efficiency in concentrated solutions.High cost, complex reactions, unsuitable for low-concentration brines. mdpi.com
Solvent Extraction Fast reaction, simple operation, high separation performance, suitable for continuous operation. mdpi.comresearchgate.netHigh cost of extractants, potential for environmental pollution from organic solvents. researchgate.net
Ion Exchange High selectivity, effective for low-concentration solutions, good thermal and radiation resistance (inorganic exchangers). mdpi.comresearchgate.netLower adsorption capacity compared to solvent extraction. mdpi.com

Materials for Thermal Energy Storage Applications

Mixed alkali metal halides, including combinations of cesium and rubidium chlorides, are being investigated as potential phase change materials (PCMs) for thermal energy storage (TES) applications. TES systems are crucial for improving the efficiency and dispatchability of renewable energy sources, such as concentrated solar power (CSP), and for waste heat recovery.

PCMs store and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., solid to liquid). Halide salts are particularly attractive for high-temperature TES (above 600°C) due to their high thermal stability. Chloride-based salt mixtures offer advantages over other salts like nitrates and carbonates due to their higher maximum operating temperatures, which can lead to improved power cycle efficiency researchgate.net.

The use of eutectic mixtures of halide salts is a key area of research. A eutectic mixture is a combination of two or more components that melt and solidify at a single, lower temperature than any of the individual components. This provides a distinct and constant phase change temperature, which is desirable for TES applications. The thermophysical properties of these mixtures, such as melting point, latent heat of fusion, and thermal conductivity, are critical parameters for their suitability as PCMs.

Salt hydrates are another class of materials being explored for lower-temperature thermal energy storage, such as in building heating applications. These materials utilize the reversible dehydration and hydration of a salt to store and release thermal energy. While specific research on this compound hydrates for this purpose is limited, the broader class of salt hydrates is an active area of investigation energy.govnih.govosti.govscispace.com.

Table 3: Potential Properties of this compound in Thermal Energy Storage

PropertyRelevance to Thermal Energy Storage
Melting Point Determines the operating temperature of the TES system. Eutectic mixtures can tailor this temperature.
Latent Heat of Fusion A high value is desirable as it indicates a large amount of energy stored per unit mass.
Thermal Conductivity High thermal conductivity is important for efficient heat transfer during charging and discharging of the storage system.
Thermal Stability Crucial for long-term performance and to prevent degradation at high operating temperatures.
Vapor Pressure A low vapor pressure at operating temperatures is necessary to minimize material loss and containment challenges.

While research into this compound specifically for TES is still emerging, the favorable properties of alkali metal halides in general suggest that it could be a component in advanced PCM formulations. Further research is needed to determine the specific thermophysical properties of this compound mixtures and their performance in TES systems.

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Purity and Yield

The advancement of applications for cesium rubidium chloride is intrinsically linked to the ability to synthesize the material with high purity, controlled stoichiometry, and high yield. Traditional methods, such as crystallization from aqueous solutions or high-temperature melt solidification, often present challenges in achieving precise control over the Cs:Rb ratio and can introduce impurities. Future research should focus on developing more sophisticated synthetic routes.

Key areas for exploration include:

Solution-Phase Co-Precipitation: Investigating advanced co-precipitation techniques using precisely controlled precursor solutions and novel solvents or anti-solvents to induce crystallization. This could offer better stoichiometric control at lower temperatures compared to melt-based methods.

Vapor Deposition Techniques: Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD) methods could be explored for creating high-purity thin films of this compound. These techniques are critical for applications in optics and electronics where thin, uniform layers are essential.

Sol-Gel and Hydrothermal Synthesis: These low-temperature methods could provide pathways to novel nanostructured forms of this compound, potentially exhibiting unique properties compared to their bulk crystalline counterparts.

Advanced Purification Strategies: Research into multi-stage purification processes, such as zone refining adapted for mixed-salt systems, could significantly reduce trace impurities that can be detrimental to optical or electronic performance researchgate.netgoogle.comgoogle.com. The preparation of high-purity alkali halides requires meticulous handling to prevent surface contamination, often necessitating inert atmospheres researchgate.netyoutube.com.

Table 1: Potential Novel Synthetic Pathways for this compound

Synthetic Pathway Potential Advantages Research Focus
Controlled Co-Precipitation Lower process temperature, high stoichiometric control Optimization of solvents, pH, and precursor concentrations.
Physical/Chemical Vapor Deposition High-purity thin films, uniform thickness Substrate selection, deposition rate control, precursor chemistry.
Hydrothermal Synthesis Nanostructure formation, control over crystal morphology Temperature and pressure optimization, use of structure-directing agents.
Zone Refining for Mixed Crystals Ultra-high purity Adaptation of existing techniques for binary salt solid solutions.

Advanced Characterization of Nano- and Micro-Scale Structural Heterogeneities

While the bulk crystal structure of this compound is understood as a solid solution, the distribution of cesium and rubidium ions at the nano- and micro-scale is likely not perfectly uniform. These structural heterogeneities, including local compositional fluctuations, grain boundaries, and point or line defects, can significantly influence the material's macroscopic properties. Future research must employ advanced characterization techniques to map these features.

Investigative techniques could include:

Synchrotron X-ray Diffraction and Fluorescence: These high-resolution techniques can provide detailed information about local crystal structure and elemental distribution, revealing subtle variations in the lattice and the spatial arrangement of Cs and Rb ions researchgate.net.

High-Resolution Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) can visualize the atomic structure and map elemental composition at the nanoscale.

Electron Backscatter Diffraction (EBSD): This technique can be used to map the crystallographic orientation of grains in polycrystalline samples, providing insight into the material's micro-texture and the nature of grain boundaries researchgate.netcambridge.org. Understanding micro-scale heterogeneity is crucial as it influences a material's mechanical and chemical behavior nih.govresearchgate.netyoutube.com.

Table 2: Advanced Characterization Techniques for Structural Analysis

Technique Information Provided Scale
Synchrotron X-ray Fluorescence (XFM) Elemental distribution and mapping Micro to Nano
Transmission Electron Microscopy (TEM/STEM) Atomic structure, defects, crystal phase Nano to Angstrom
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition and mapping Micro to Nano
Electron Backscatter Diffraction (EBSD) Crystal orientation, grain boundaries, texture Micro

Deeper Computational Modeling of Complex Phase Behavior and Interfacial Dynamics

Computational modeling provides a powerful tool for understanding the behavior of materials at an atomic level. For this compound, future computational studies can offer profound insights into its phase stability, the dynamics of its formation, and its interactions with other materials.

Future modeling efforts should focus on:

First-Principles Calculations: Using Density Functional Theory (DFT) to accurately predict the phase diagram of the CsCl-RbCl system under various temperature and pressure conditions. Such studies can elucidate the energetics of solid solution formation and predict transitions between different crystal structures, such as the rocksalt (B1) and cesium chloride (B2) phases quora.comresearchgate.netrsc.org.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamics of crystallization from a melt or solution, providing a deeper understanding of how Cs and Rb ions incorporate into the growing crystal. Furthermore, MD is well-suited to studying the interfacial dynamics between this compound and other phases, such as aqueous solutions or solid substrates uni-mainz.demdpi.comresearchgate.net.

Modeling of Defects and Dopants: Computational models can be used to calculate the formation energies of various point defects (e.g., vacancies, substitutions) and to understand how these defects influence the material's electronic and optical properties. This is crucial for applications where defect control is paramount.

Table 3: Computational Modeling Approaches and Research Goals

Modeling Approach Research Goal Predicted Properties
Density Functional Theory (DFT) Predict phase stability and electronic structure. Phase diagrams, band gaps, formation energies.
Molecular Dynamics (MD) Simulate crystallization and interfacial behavior. Crystal growth mechanisms, ion transport, surface interactions.
Defect Modeling Understand the impact of imperfections on properties. Defect formation energies, impact on electronic/optical properties.

Development of this compound-Based Composites for Specific Material Applications

The unique properties of a mixed alkali halide like this compound can be harnessed by incorporating it into composite materials. By combining it with polymers, glasses, or other crystalline materials, its functionalities can be enhanced or new applications can be created. A significant area of related research involves creating composite adsorbents for the selective removal of rubidium and cesium ions from solutions, often using matrices like calcium alginate or metal-organic frameworks researchgate.netacs.orgtandfonline.comnih.gov.

Future research should explore the direct integration of synthesized this compound into functional composites:

Scintillator Materials: Cesium-based halides are known for their use as scintillators for radiation detection. Research into composites of this compound nanoparticles embedded in a polymer or glass matrix could lead to the development of robust, high-performance, and potentially lower-cost radiation detectors.

Optical Components: The refractive index of the material can be tuned by varying the Cs:Rb ratio. Composites containing this compound could be developed for use in specialized optical lenses, windows, or filters, particularly for infrared applications where alkali halides are transparent.

Catalysis: Alkali metal halides can act as catalysts or co-catalysts in various chemical reactions. Dispersing high-surface-area nanoparticles of this compound onto a stable support material (e.g., alumina, silica) could create novel catalytic systems.

Table 4: Potential this compound-Based Composites

Composite System Host Matrix Potential Application
Scintillator Composite Polymer, Glass Radiation detection, medical imaging
Optical Composite Infrared-transparent polymers or glasses Lenses, filters, and windows for IR optics
Catalytic System Alumina, Silica, Zeolites Heterogeneous catalysis

Q & A

Q. What are the standard methods for synthesizing and characterizing cesium rubidium chloride complexes, and how can purity be ensured?

Synthesis typically involves stoichiometric mixing of cesium chloride (CsCl) and rubidium chloride (RbCl) in aqueous or molten states, followed by crystallization. Characterization includes X-ray diffraction (XRD) for crystal structure verification and flame photometry or atomic absorption spectroscopy (AAS) for elemental quantification . Purity is ensured via repeated recrystallization and analysis of ionic ratios using conductivity measurements or ion-specific electrodes. Detailed experimental protocols should adhere to reproducibility guidelines, such as documenting reagent sources, reaction conditions, and validation against reference data .

Q. How can solubility limits of this compound in mixed-salt systems be experimentally determined?

Isothermal saturation methods are employed, where excess salts are equilibrated in water at controlled temperatures (e.g., 20–25°C) for ≥30 hours. Solid and liquid phases are separated and analyzed using flame photometry for Rb⁺/Cs⁺ and argentometric titration for Cl⁻ . Density measurements of saturated solutions (e.g., using pycnometers) provide additional validation. Data should be reported as mass/mole percentages, with attention to temperature-dependent solubility trends .

Q. What analytical techniques are recommended for quantifying cesium and rubidium in mixed chloride solutions?

Flame emission spectroscopy or AAS is preferred for Rb⁺/Cs⁺ quantification due to their distinct emission lines. Chloride can be determined via silver nitrate titration . For high-precision studies, inductively coupled plasma mass spectrometry (ICP-MS) offers lower detection limits. Cross-validation using ion chromatography is advised to resolve discrepancies from matrix effects .

Advanced Research Questions

Q. How do ionic radii discrepancies between Cs⁺ (1.88 Å) and Rb⁺ (1.72 Å) influence crystal lattice stability in this compound systems?

Shannon’s revised ionic radii data highlight coordination-dependent variations: Cs⁺ prefers higher coordination numbers (e.g., 8–12) due to its larger size, while Rb⁺ adapts to 6–8 coordination . In mixed salts, lattice distortion occurs when Rb⁺ substitutes Cs⁺, altering bond lengths and enthalpy. XRD and bond-valence sum (BVS) analysis can quantify polyhedral distortion, which correlates with thermal stability and solubility .

Q. What experimental strategies can address contradictions in cytotoxicity data for this compound across cell lines and chick embryo models?

MTT assays on cancer/healthy cell lines should standardize exposure times (e.g., 24–72 hours) and concentrations (e.g., 0.1–10 mM) to establish dose-response curves. Chick embryo toxicity studies require controlled injection volumes and mortality metrics normalized to controls (e.g., gemcitabine). Confounding factors like solvent choice (saline vs. DMSO) must be explicitly reported, and statistical models (e.g., ANOVA with post-hoc tests) should account for inter-experimental variability .

Q. How can density gradient centrifugation protocols for this compound solutions be optimized for macromolecular separation?

Refer to density-refractive index tables (e.g., Table C-4 in ) to prepare iso-osmotic gradients. For CsCl/RbCl mixtures, calibrate concentrations using empirical equations:

ρ=aC+b(where a,b are temperature-dependent constants)\rho = a \cdot C + b \quad (\text{where } a, b \text{ are temperature-dependent constants})

Centrifugation at 20°C with Beckman J-series rotors (e.g., 100,000 × g, 18 hours) ensures gradient stability. Post-run fraction analysis via UV-Vis or refractometry validates separation efficiency .

Q. What methodological considerations are critical when analyzing covalency effects in CsCl-RbCl bonding using spectroscopic techniques?

Covalent character shortens bond lengths and increases polarizability, detectable via Raman spectroscopy (e.g., shifts in Cl⁻ vibrational modes) or X-ray photoelectron spectroscopy (XPS) for electron density mapping. Compare results to Shannon’s empirical bond-strength relationships, which predict deviations in bond lengths for Cs⁺/Rb⁺ under varying electronegativities .

Key Recommendations

  • Reproducibility : Document all synthesis and analysis steps per Beilstein Journal guidelines, including raw data in supplementary materials .
  • Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal cytotoxicity data .
  • Conflict Resolution : Reconcile ionic radii or solubility discrepancies by cross-referencing multiple datasets (e.g., XRD, spectroscopy, and computational models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.